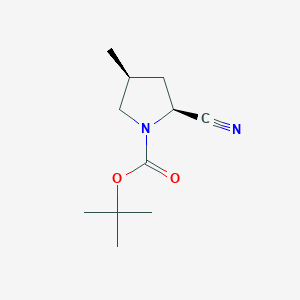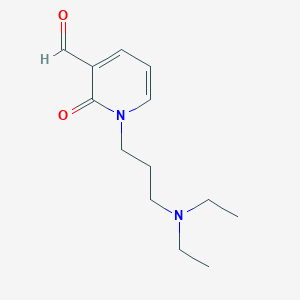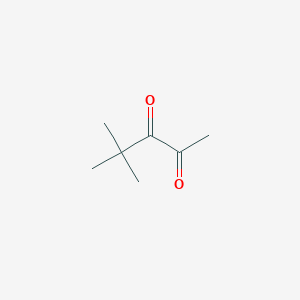
4,4-Dimethylpentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpentane-2,3-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon atom, making it a dimethyl derivative of pentane-2,3-dione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-2,3-dione can be synthesized through various methods. One common method involves the reaction of pentane-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylpentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 4,4-Dimethylpentane-2,3-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Another diketone with a similar structure but different positioning of the methyl groups.
Acetylacetone: A simpler diketone with two acetyl groups.
Benzoylacetone: A diketone with a benzoyl group attached to one of the carbon atoms
Uniqueness
4,4-Dimethylpentane-2,3-dione is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties. This structural feature makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
40898-19-9 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4,4-dimethylpentane-2,3-dione |
InChI |
InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3 |
InChI-Schlüssel |
NHVIQKCLFILTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


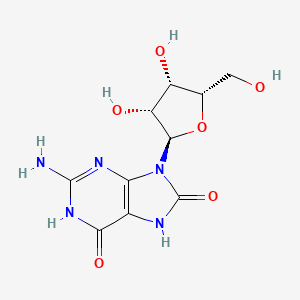
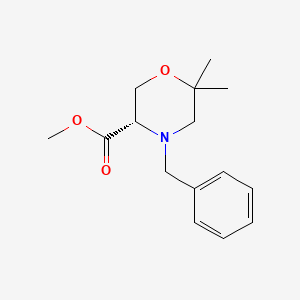
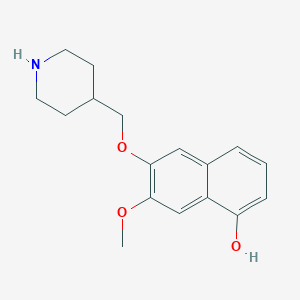
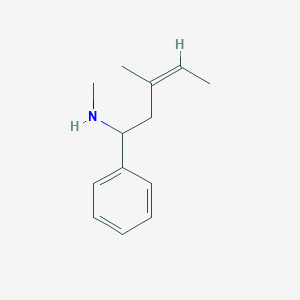
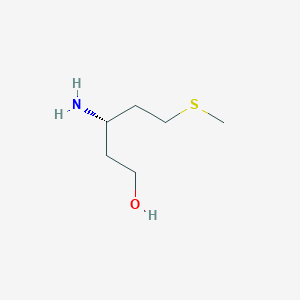
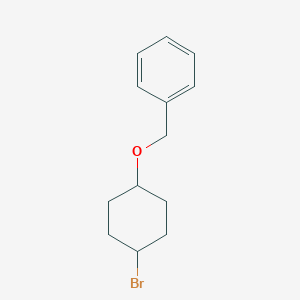
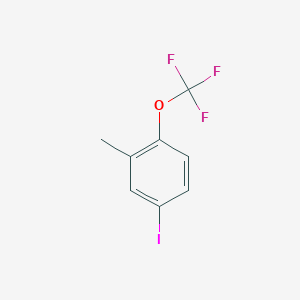
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
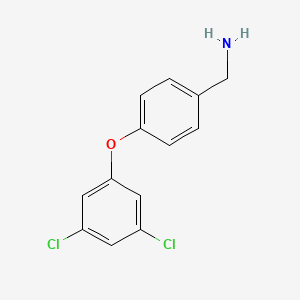

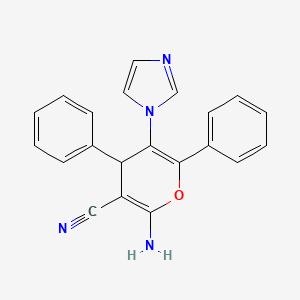
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
